![molecular formula C18H19NO2 B12904828 2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one CAS No. 919778-77-1](/img/structure/B12904828.png)
2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features a cyclohexene ring, an oxazole ring, and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexene Ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Tolyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tolyl group.
Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: The compound might be used to study biological pathways or as a fluorescent marker.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Synthesis: The compound could be used in the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it could act as a catalyst or intermediate in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group.
Uniqueness
The unique combination of the cyclohexene, oxazole, and tolyl groups in 2-(2-(Cyclohex-1-en-1-yl)oxazol-5-yl)-1-(p-tolyl)ethanone gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
919778-77-1 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-[2-(cyclohexen-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-7-9-14(10-8-13)17(20)11-16-12-19-18(21-16)15-5-3-2-4-6-15/h5,7-10,12H,2-4,6,11H2,1H3 |
Clave InChI |
ZDMDUPCCPUEZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


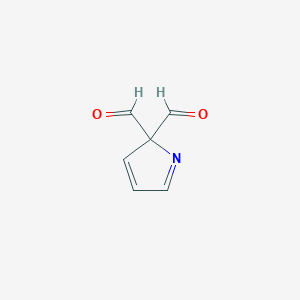
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
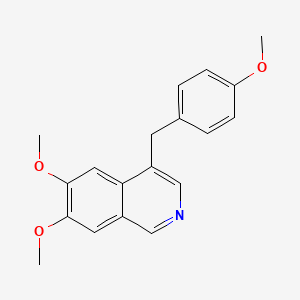


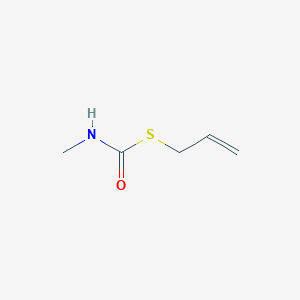
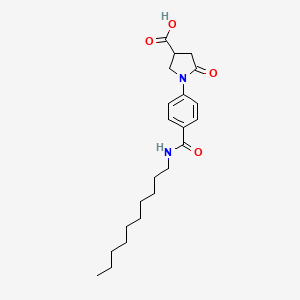
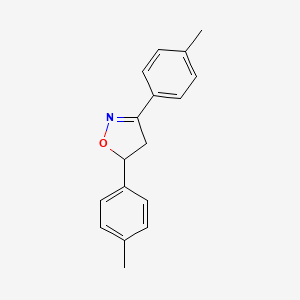

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
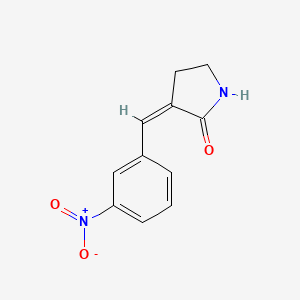
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)


